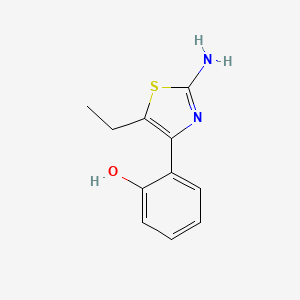![molecular formula C20H23NO2 B6632994 N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in the field of dentistry. It is a non-toxic, water-soluble compound that has been shown to have significant benefits in the prevention and treatment of dental caries.
Mécanisme D'action
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide works by binding to tooth enamel and inhibiting the growth of harmful bacteria that can cause dental caries. It also helps to remineralize tooth enamel, making it stronger and more resistant to decay.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize tooth enamel. Additionally, this compound has been shown to have anti-inflammatory and anti-bacterial properties, which can help to prevent and treat oral health conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide is its non-toxic nature, which makes it safe for use in laboratory experiments. Additionally, this compound is water-soluble, which makes it easy to work with and administer. However, one limitation of this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to produce.
Orientations Futures
There are a number of potential future directions for research on N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, there is ongoing research into the potential use of this compound in the treatment of other oral health conditions, such as periodontal disease and oral cancer. Finally, there is interest in exploring the potential use of this compound in other fields, such as medicine and biotechnology.
Méthodes De Synthèse
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The exact method of synthesis can vary depending on the specific application and desired properties of the compound.
Applications De Recherche Scientifique
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have significant benefits in the prevention and treatment of dental caries, as well as in the remineralization of tooth enamel. Additionally, this compound has been studied for its potential use in the treatment of other oral health conditions, such as periodontal disease and oral cancer.
Propriétés
IUPAC Name |
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(17-9-4-5-10-17)21-18-11-6-12-19(15-18)23-14-13-16-7-2-1-3-8-16/h1-3,6-8,11-12,15,17H,4-5,9-10,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLNSMWURPCFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)




![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

